Diethyl terephthalate

Catalog No.
S526044
CAS No.
636-09-9
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl terephthalate

CAS Number

636-09-9

Product Name

Diethyl terephthalate

IUPAC Name

diethyl benzene-1,4-dicarboxylate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

ONIHPYYWNBVMID-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC

Solubility

Soluble in DMSO

Synonyms

Diethyl terephthalate; NSC 68816; NSC-68816; NSC68816

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC

Description

The exact mass of the compound Diethyl terephthalate is 222.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor to PET (Polyethylene terephthalate)

DET is a chemical precursor to PET, a very common plastic used in textiles and beverage bottles. Scientists studying the synthesis, properties, or degradation of PET may use DET as a starting material. [Source: National Center for Biotechnology Information ""]

Solvent

DET can be used as a solvent in some scientific research applications. It is a relatively non-polar solvent, meaning it can dissolve other non-polar substances. However, there are many other more common non-polar solvents used in research, such as toluene or hexane, that may be preferred due to their lower cost or better safety profiles. [Source: Royal Society of Chemistry ""]

Diethyl terephthalate is an organic compound with the chemical formula C10H10O4C_{10}H_{10}O_{4}. It is a diester formed from terephthalic acid and ethanol. This colorless liquid is primarily used as an intermediate in the production of polyesters and other polymeric materials. Diethyl terephthalate possesses a structure characterized by a benzene ring with two ethyl ester groups attached to the carboxylic acid functional groups.

  • Toxicity: DET is considered to have low to moderate acute toxicity []. However, chronic exposure studies are limited.
  • Flammability: DET is combustible and can release harmful fumes upon burning [].
  • Reactivity: Can react with strong acids or bases to form decomposition products [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling DET [].
  • Ensure proper ventilation in work areas.
  • Store DET in a cool, dry, and well-ventilated place away from incompatible materials [].
, including:

  • Esterification: The reaction between terephthalic acid and ethanol produces diethyl terephthalate:
    C8H6O4+2C2H5OHC10H10O4+2H2OC_8H_6O_4+2C_2H_5OH\rightarrow C_{10}H_{10}O_{4}+2H_2O
  • Transesterification: Diethyl terephthalate can react with other alcohols to form different esters. For example, transesterification with 2-ethylhexanol can yield bis-(2-ethylhexyl) terephthalate, often facilitated by heterogeneous catalysts under solvent-free conditions .

Diethyl terephthalate can be synthesized through several methods:

  • Direct Esterification: This method involves the direct reaction of terephthalic acid with ethanol in the presence of an acid catalyst at elevated temperatures.
  • Transesterification: This involves reacting dimethyl terephthalate with ethanol, often using a catalyst to facilitate the reaction.
  • Biomass-Derived Processes: Recent studies have explored greener synthesis routes using biomass-derived muconic acid, employing palladium-catalyzed dehydrogenation reactions .

Unique FeaturesDimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Polyester productionMore volatile; used in recycling PETEthylene TerephthalateC10H8O4C_{10}H_{8}O_{4}Fiber productionHigher melting point; crystallineBis(2-ethylhexyl) TerephthalateC18H38O4C_{18}H_{38}O_{4}PlasticizerGreater flexibility and lower volatilityTerephthalic AcidC8H6O4C_{8}H_{6}O_{4}Precursor for polyestersBasic building block for esters

Diethyl terephthalate stands out due to its specific application as a plasticizer and its role as an intermediate in polyester synthesis, making it integral to the production of flexible plastic materials.

Interaction studies of diethyl terephthalate often focus on its reactivity with other compounds during polymerization or transesterification processes. Research has shown that it can effectively interact with various alcohols to form different esters, which are crucial for diverse applications in materials science.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

222.0892

Boiling Point

302.0 °C

Appearance

Solid powder

Melting Point

44.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N97X85L3CD

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-09-9

Wikipedia

Diethyl terephthalate

General Manufacturing Information

1,4-Benzenedicarboxylic acid, 1,4-diethyl ester: INACTIVE

Dates

Modify: 2023-08-15
1: Liu J, Xu G, Dong W, Xu N, Xin F, Ma J, Fang Y, Zhou J, Jiang M. Biodegradation of diethyl terephthalate (DET) and polyethylene terephthalate (PET) by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. Lett Appl Microbiol. 2018 Jun 1. doi: 10.1111/lam.13014. [Epub ahead of print] PubMed PMID: 29856468.
2: Benjamin S, Kamimura N, Takahashi K, Masai E. Achromobacter denitrificans SP1 efficiently utilizes 16 phthalate diesters and their downstream products through protocatechuate 3,4-cleavage pathway. Ecotoxicol Environ Saf. 2016 Dec;134P1:172-178. doi: 10.1016/j.ecoenv.2016.08.028. Epub 2016 Sep 10. PubMed PMID: 27619352.
3: Lu R, Lu F, Chen J, Yu W, Huang Q, Zhang J, Xu J. Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid. Angew Chem Int Ed Engl. 2016 Jan 4;55(1):249-53. doi: 10.1002/anie.201509149. Epub 2015 Nov 23. PubMed PMID: 26592149.
4: Alin J, Hakkarainen M. Combined chromatographic and mass spectrometric toolbox for fingerprinting migration from PET tray during microwave heating. J Agric Food Chem. 2013 Feb 13;61(6):1405-15. doi: 10.1021/jf3047847. Epub 2013 Feb 5. PubMed PMID: 23343184.
5: Téllez CA, Hollauer E, Giannerini T, da Silva MI, Mondragón MA, Rodríguez JR, Castaño VM. Fourier transform infrared and Raman spectra. Semi empirical AM1 and PM3; MP2/DZV and DFT/B3LYP-6-31G(d) ab initio calculations for dimethylterephthalate (DMT). Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jul;60(8-9):2171-80. PubMed PMID: 15249001.
6: Aoshima H, Hossain SJ, Imamura H, Shingai R. Effects of bisphenol A and its derivatives on the response of GABA(A) receptors expressed in Xenopus oocytes. Biosci Biotechnol Biochem. 2001 Sep;65(9):2070-7. PubMed PMID: 11676023.

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